molecular formula C12H12N2O B12987050 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde

1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde

Cat. No.: B12987050
M. Wt: 200.24 g/mol
InChI Key: WPVIOLWTWUKAHA-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This specific compound features a 4-methylbenzyl group attached to the imidazole ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of 4-methylbenzylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. Another method includes the reaction of 4-methylbenzyl chloride with imidazole-2-carbaldehyde under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. These processes often use catalysts to enhance reaction rates and yields. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

  • 1-(4-Methylbenzyl)-1H-benzimidazol-2-yl methanol
  • 1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl methanol
  • 2-(4-Methylphenyl)-1H-imidazol-4-yl methanol

Comparison: 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde is unique due to its specific structural features, such as the presence of an aldehyde group and a 4-methylbenzyl substituent. These features confer distinct reactivity and biological activity compared to similar compounds, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]imidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10-2-4-11(5-3-10)8-14-7-6-13-12(14)9-15/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVIOLWTWUKAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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